Enhanced Carbene Ligand Properties Over N-Heterocyclic Carbenes (NHCs)
The resulting 1,8-disubstituted xanthylidene-based remote carbenes derived from 2,6-dibromo-4-hydroxybenzaldehyde are reported to possess σ-donating and π-accepting properties stronger than those of N-heterocyclic carbenes (NHCs), which are the current gold standard in carbene ligands [1]. This is a class-level inference based on the photolytic generation and isolation of the low-coordinate Pd(II) complex.
| Evidence Dimension | Ligand electronic properties (σ-donor/π-acceptor strength) |
|---|---|
| Target Compound Data | Classified as 'stronger than NHCs' |
| Comparator Or Baseline | N-Heterocyclic Carbenes (NHCs) |
| Quantified Difference | Qualitatively superior; exact Tolman Electronic Parameter (TEP) data not available in the abstract. |
| Conditions | Photolytic generation and oxidative addition onto Pd(II) center, as described in Eur. J. Inorg. Chem. 2015. |
Why This Matters
For researchers designing next-generation catalysts, this compound offers a synthetic entry point to carbene ligands with electronic properties that cannot be matched by standard NHCs.
- [1] Sugawara, S., Abe, M., Fujiwara, Y., Wakioka, M., Ozawa, F., & Yamamoto, Y. (2015). 1,8‐Disubstituted Xanthylidene‐Based Remote Carbenes: Photolytic Generation and Isolation of Low‐Coordinate Palladium(II) Complex. European Journal of Inorganic Chemistry, 2015(3), 534-541. View Source
